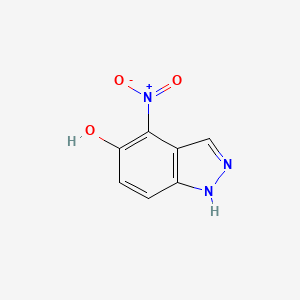

4-nitro-1H-indazol-5-ol

Description

Significance of the Indazole Scaffold in Organic Chemistry Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of considerable interest in the field of organic and medicinal chemistry. researchgate.netnih.gov This scaffold serves as a versatile precursor for the synthesis of a wide array of other heterocyclic compounds. researchgate.net The unique chemical properties and diverse tautomeric forms of indazoles make them a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. researchgate.netresearchgate.netnih.gov Consequently, indazole-containing compounds are prevalent in many commercially available drugs and are the subject of ongoing research for new therapeutic agents. nih.govresearchgate.net The development of new synthetic methods for creating indazole derivatives is a significant focus in drug discovery. benthamdirect.com

Overview of Indazole Ring System Tautomerism and Stability

A key feature of the indazole ring system is its existence in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govnih.gov This tautomerism significantly influences the synthesis, reactivity, and physical and biological properties of indazole derivatives. nih.govontosight.ai

1H-Indazole Tautomeric Form Predominance

In most cases, the 1H-indazole tautomer is the more thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.netnih.gov Theoretical calculations, including thermodynamic internal energy calculations and quantum-chemical investigations, support the greater stability of the 1H-tautomer over the 2H-tautomer. nih.govmdpi.com The energy difference between the two forms is estimated to be around 2.3 to 4.46 kcal/mol, with the 1H-form being more stable. chemicalbook.comwuxibiology.com This preference for the 1H-tautomer is observed in both the solid state and in solution. thieme-connect.de X-ray crystallographic studies have confirmed the prevalence of 1H-tautomers in the solid phase. thieme-connect.de

Influence of Substituents on Tautomeric Equilibrium

The position and nature of substituents on the indazole ring can influence the tautomeric equilibrium. While the 1H-tautomer is generally favored, the presence of certain substituents can affect the relative stability of the tautomers. For instance, in the case of 3-tert-butylindazole, the energy difference between the 1H and 2H tautomers is smaller, likely due to steric effects. wuxibiology.com Furthermore, the electronic properties of substituents can play a role; for example, 3-bromo and 3-iodo indazoles exhibit a more pronounced energy difference, favoring the 1H tautomer, as compared to those with simple alkyl groups at the C3 position. wuxibiology.com The regioselectivity of reactions such as N-alkylation is also influenced by both the steric and electronic effects of substituents on the indazole ring. beilstein-journals.org

Classification and Structural Diversification of Indazole Derivatives

Indazole derivatives can be broadly classified based on the substitution pattern on the indazole core. The structural diversity of these compounds is achieved through various synthetic strategies, including the introduction of substituents at different positions of the benzene and pyrazole rings. nih.gov These modifications can lead to a wide range of analogs with varied biological activities. nih.gov The synthesis of indazole derivatives can be achieved through various methods, including transition metal-catalyzed reactions, acid/base-catalyzed cyclizations, and green chemistry approaches. benthamdirect.com The ability to functionalize the indazole scaffold at multiple positions allows for the creation of large libraries of compounds for drug discovery and other applications. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O3 |

|---|---|

Molecular Weight |

179.13 g/mol |

IUPAC Name |

4-nitro-1H-indazol-5-ol |

InChI |

InChI=1S/C7H5N3O3/c11-6-2-1-5-4(3-8-9-5)7(6)10(12)13/h1-3,11H,(H,8,9) |

InChI Key |

YCKZBRMZQDKFTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

The Compound in Focus: 4 Nitro 1h Indazol 5 Ol

The following table provides key identifiers for the chemical compound 4-nitro-1H-indazol-5-ol.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 7384-16-9 ambeed.com |

| Molecular Formula | C₇H₅N₃O₃ |

| Molecular Weight | 179.13 g/mol |

| Chemical Structure |

Synthesis of 4 Nitro 1h Indazol 5 Ol

The synthesis of 4-nitro-1H-indazol-5-ol and its derivatives often involves multi-step reaction sequences. A common strategy involves the cyclization of appropriately substituted precursors. For instance, the synthesis of related 5-nitro-1H-indazoles can be achieved through the condensation of aryl(2-chloro-5-nitrophenyl)acetylene with hydrazine. thieme-connect.de Another approach involves the diazotization of substituted anilines. For example, 2-methyl-3-nitroaniline (B147196) can be converted to 4-nitro-1H-indazole, which can then be further functionalized. sci-hub.se

A plausible synthetic route to this compound could start from a substituted 2-nitrophenol. The introduction of a second nitro group at the desired position, followed by a reaction sequence to form the pyrazole (B372694) ring, would lead to the target compound. The precise conditions, including catalysts and solvents, would be critical for achieving good yields and regioselectivity.

Chemical and Physical Properties

The chemical and physical properties of 4-nitro-1H-indazol-5-ol are influenced by the presence of the nitro and hydroxyl functional groups on the indazole scaffold.

| Property | Description |

| Appearance | Likely a crystalline solid. |

| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents. |

| Melting Point | Not readily available in the searched literature. |

| Spectroscopic Data | The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indazole ring. The IR spectrum would exhibit absorption bands for the O-H, N-H, and N-O stretching vibrations. Mass spectrometry would confirm the molecular weight of the compound. |

Chemical Reactivity and Participation in Further Reactions

The reactivity of 4-nitro-1H-indazol-5-ol is dictated by its functional groups. The nitro group is an electron-withdrawing group and can be reduced to an amino group, providing a handle for further derivatization. The hydroxyl group can undergo reactions such as etherification and esterification. The indazole ring itself can participate in various reactions, including N-alkylation and N-acylation.

This compound can serve as a valuable building block in organic synthesis. The presence of multiple functional groups allows for the regioselective introduction of various substituents, leading to the creation of a diverse range of indazole derivatives. For example, the amino derivative obtained from the reduction of the nitro group can be used in the synthesis of urea (B33335) derivatives with potential biological activity. sci-hub.se

Applications in Research

Key Intermediate in the Synthesis of Pharmacologically Active Molecules

4-nitro-1H-indazol-5-ol and its derivatives are important intermediates in the synthesis of molecules with potential pharmacological applications. The indazole scaffold is a core component of many biologically active compounds, and the ability to introduce nitro and hydroxyl groups at specific positions allows for the fine-tuning of their properties. ontosight.ai For example, nitro-substituted indazoles have shown promise as enzyme inhibitors and cytotoxic agents against cancer cell lines. ontosight.ai

Role in the Development of Specific Kinase Inhibitors

Indazole derivatives are well-known for their ability to inhibit various protein kinases, which are crucial targets in cancer therapy and other diseases. The specific substitution pattern on the indazole ring is critical for achieving high potency and selectivity. While direct evidence for this compound in this context is limited in the provided search results, the broader class of substituted indazoles has been extensively studied as kinase inhibitors. For instance, 4-substituted indazoles have been investigated as inhibitors of neuronal nitric oxide synthase. austinpublishinggroup.com The structural features of this compound make it a promising candidate for further investigation in the development of novel kinase inhibitors.

Table of Mentioned Compounds

| Chemical Name | CAS Number |

| 4-nitro-1H-indazol-5-ol | 7384-16-9 ambeed.com |

| 1H-Indazole | 271-44-3 |

| 2H-Indazole | 271-43-2 |

| 4-Nitro-1H-indazole | 2942-40-7 nih.gov |

| 5-Nitro-1H-indazole | 2942-41-8 |

| 6-Nitro-1H-indazole | 703-61-7 |

| 7-Nitro-1H-indazole | 2942-39-4 |

| 1H-Indazol-5-ol | 15579-15-4 nih.gov |

| 1H-Indazol-4-ol | 81382-45-8 biosynth.com |

| 2-Methyl-3-nitroaniline (B147196) | 601-87-6 |

| 3-tert-Butylindazole | 53575-19-0 |

| 3-Bromoindazole | 53857-57-1 |

| 3-Iodoindazole | 26195-20-8 |

Q & A

Q. What are the recommended synthetic routes for 4-nitro-1H-indazol-5-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves nitration of the indazole scaffold. A two-step approach is common: (1) Protection of the hydroxyl group (e.g., using acetyl or benzyl groups) to prevent undesired side reactions during nitration. (2) Electrophilic nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to direct nitro-group substitution to the 4-position . Post-reaction, deprotection (e.g., acidic hydrolysis for acetyl groups) yields the target compound. Optimize stoichiometry and reaction time to minimize byproducts (e.g., di-nitrated derivatives). Purity can be assessed via HPLC (C18 column, methanol/water gradient) and NMR (e.g., absence of aromatic proton splitting at 8.5–9.0 ppm for undesired isomers) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare experimental - and -NMR spectra with computed data (DFT/B3LYP/6-31G**). Key signals: hydroxyl proton (~12 ppm, broad singlet), nitro-group-associated aromatic protons (δ 8.2–8.6 ppm), and indazole ring carbons (δ 120–150 ppm) .

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELXT for space-group determination and SHELXL for refinement. Validate bond lengths (C-NO₂: ~1.47 Å) and angles using WinGX .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922).

- Structural impurities : Validate compound purity (>95% via LC-MS) and confirm tautomeric forms (e.g., 1H- vs. 2H-indazole) via -NMR .

- Statistical analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-lab reproducibility .

Q. How can computational modeling guide the design of this compound derivatives with enhanced enzyme inhibition?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., xanthine oxidase). Prioritize nitro-group hydrogen bonding with active-site residues (e.g., Arg880) .

- QSAR : Build regression models using descriptors like LogP, HOMO-LUMO gap, and nitro-group partial charges. Validate predictive power via leave-one-out cross-validation .

Q. What crystallographic challenges arise in resolving the tautomeric equilibrium of this compound, and how are they addressed?

- Methodological Answer : Tautomerism between 1H- and 3H-indazole forms complicates structure determination. Strategies include:

- Low-temperature crystallography (100 K) to stabilize dominant tautomers.

- Hirshfeld surface analysis to differentiate electron-density distributions for N-H vs. O-H groups .

- Dynamic NMR (variable-temperature -NMR) to quantify tautomeric ratios in solution .

Q. How do solvent and pH affect the stability of this compound during long-term storage?

- Methodological Answer :

- Accelerated stability studies : Store samples in DMSO-d₆, MeOH, or aqueous buffers (pH 4–9) at 40°C for 4 weeks. Monitor degradation via LC-MS (degradants: nitro-reduction products or hydroxyl-group oxidation).

- pH-dependent stability : Use UV-Vis spectroscopy (λmax ~320 nm for nitro group) to track changes. Optimal stability occurs in anhydrous DMSO at pH 7.4 .

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace impurities in this compound batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.